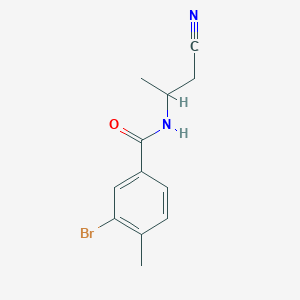![molecular formula C18H22FN3O2 B7630219 3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine](/img/structure/B7630219.png)
3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyridine-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine is complex and not fully understood. It is thought to act by inhibiting the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. This can result in a range of biochemical and physiological effects, including changes in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. This can result in changes in cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor activity, making it a promising tool for studying these biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine is its broad range of biological activity. This makes it a useful tool for studying a variety of biological processes. However, there are also limitations to its use. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product. In addition, the compound can be expensive to produce, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a tool for studying various biological processes, including signal transduction, cell proliferation, and apoptosis. Additional research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine involves several steps. The first step is the synthesis of the intermediate compound 3-(2-morpholin-4-ylethoxy)benzaldehyde, which is then reacted with 3-fluoropyridine-2-amine to yield the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine has a range of potential applications in scientific research. It has been shown to have activity against a variety of biological targets, including kinases, receptors, and enzymes. This makes it a useful tool for studying various biological processes, including signal transduction, cell proliferation, and apoptosis.
properties
IUPAC Name |
3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c19-17-5-2-6-20-18(17)21-14-15-3-1-4-16(13-15)24-12-9-22-7-10-23-11-8-22/h1-6,13H,7-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCRYDCUITPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CNC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)


![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7630223.png)

![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7630232.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)